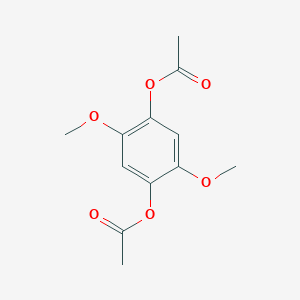
2,5-Dimethoxyhydroquinone diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxyhydroquinone diacetate is an organic compound that belongs to the class of hydroquinones Hydroquinones are a type of phenol derivative characterized by the presence of two hydroxyl groups attached to a benzene ring In this specific compound, the hydroxyl groups are replaced by methoxy groups, and the compound is further acetylated to form diacetate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxyhydroquinone diacetate typically involves the acetylation of 2,5-dimethoxyhydroquinone. One common method is the reaction of 2,5-dimethoxyhydroquinone with acetic anhydride in the presence of an acidic catalyst. The reaction proceeds as follows:
Starting Material: 2,5-dimethoxyhydroquinone
Reagent: Acetic anhydride
Catalyst: Acidic catalyst (e.g., sulfuric acid)
Reaction Conditions: The reaction mixture is heated to facilitate the acetylation process.
The product, this compound, is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of acetic anhydride to a reactor containing 2,5-dimethoxyhydroquinone and an acidic catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
2,5-Dimethoxyhydroquinone diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the diacetate back to the corresponding hydroquinone derivative.
Substitution: The methoxy and acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Various substituted hydroquinone derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Dimethoxyhydroquinone diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Dimethoxyhydroquinone diacetate involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative stress levels. It may also interact with enzymes and proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Hydroquinone, 2,5-dimethoxy-: The non-acetylated form of the compound.
Hydroquinone, 2,5-diacetoxy-: Another acetylated derivative with different substitution patterns.
1,4-Diacetoxybenzene: A structurally similar compound with acetoxy groups at different positions.
Uniqueness
2,5-Dimethoxyhydroquinone diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
CAS番号 |
14786-37-9 |
|---|---|
分子式 |
C12H14O6 |
分子量 |
254.24 g/mol |
IUPAC名 |
(4-acetyloxy-2,5-dimethoxyphenyl) acetate |
InChI |
InChI=1S/C12H14O6/c1-7(13)17-11-5-10(16-4)12(18-8(2)14)6-9(11)15-3/h5-6H,1-4H3 |
InChIキー |
MTULFFCSNLBUSM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C=C1OC)OC(=O)C)OC |
正規SMILES |
CC(=O)OC1=CC(=C(C=C1OC)OC(=O)C)OC |
同義語 |
2,5-Dimethoxy-1,4-benzenediol diacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















